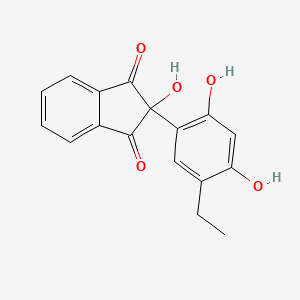
2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of phenylpyrazoles This compound is characterized by its unique structure, which includes a pyrazole ring bound to a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione typically involves the reaction of benzene-1,2-diamine with sulfinylbis[(2,4-dihydroxyphenyl)-methanethione] in methanol under reflux conditions for 3-4 hours . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of heat shock protein HSP90-alpha by binding to its N-terminal ATP binding domain . This interaction disrupts the protein’s function, leading to downstream effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1,3-Benzodioxol-5-yl)-5-(5-Ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid
- 2-(2,4-Dihydroxyphenyl)-1H-benzimidazole analogues
Uniqueness
2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and interact with molecular targets sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
63182-97-8 |
|---|---|
Molekularformel |
C17H14O5 |
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
2-(5-ethyl-2,4-dihydroxyphenyl)-2-hydroxyindene-1,3-dione |
InChI |
InChI=1S/C17H14O5/c1-2-9-7-12(14(19)8-13(9)18)17(22)15(20)10-5-3-4-6-11(10)16(17)21/h3-8,18-19,22H,2H2,1H3 |
InChI-Schlüssel |
LZCFTTHLBREUIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1O)O)C2(C(=O)C3=CC=CC=C3C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




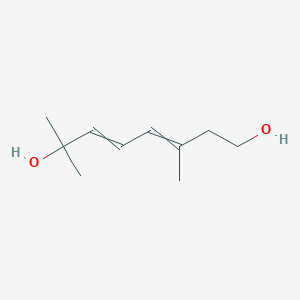

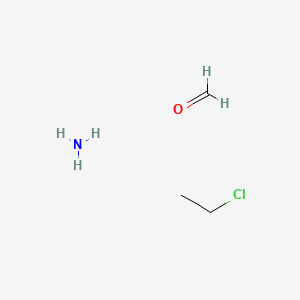

![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14498682.png)
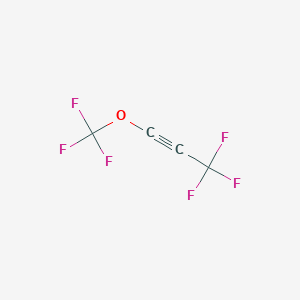

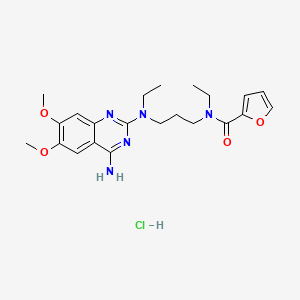
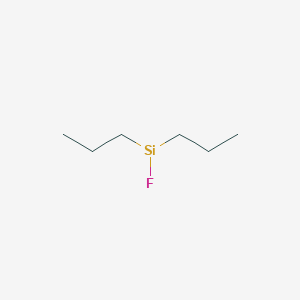
methyl}benzene](/img/structure/B14498725.png)
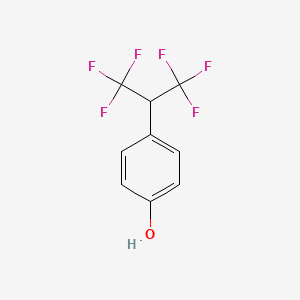
![1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol](/img/structure/B14498754.png)
